4-(2-Hydroxymethylphenyl)-2-methoxyphenol
Description
4-(2-Hydroxymethylphenyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further substituted with a methoxy group and a hydroxyl group
Properties
IUPAC Name |
4-[2-(hydroxymethyl)phenyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-17-14-8-10(6-7-13(14)16)12-5-3-2-4-11(12)9-15/h2-8,15-16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBLPPAOGBYFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685461 | |
| Record name | 2'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-47-3 | |
| Record name | 2'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxymethylphenyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenol with formaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate 2-methoxy-4-hydroxymethylphenol. This intermediate is then subjected to further reactions to introduce the hydroxyl group at the para position relative to the methoxy group.
Industrial Production Methods
Industrial production of 4-(2-Hydroxymethylphenyl)-2-methoxyphenol typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxymethylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a methoxy group.
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-(2-carboxyphenyl)-2-methoxyphenol.
Reduction: Formation of 4-(2-methoxymethylphenyl)-2-methoxyphenol.
Substitution: Formation of various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-(2-Hydroxymethylphenyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxymethylphenyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects through the modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methoxyphenol: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
2-Hydroxy-4-methoxybenzaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.
4-Hydroxy-3-methoxybenzyl alcohol: Similar structure but with different substitution patterns.
Uniqueness
4-(2-Hydroxymethylphenyl)-2-methoxyphenol is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
